N-(2,2,2-Trifluoroethyl)azetidin-3-amine: Physicochemical Properties, CAS Nomenclature, and Application Workflows in Drug Discovery
N-(2,2,2-Trifluoroethyl)azetidin-3-amine: Physicochemical Properties, CAS Nomenclature, and Application Workflows in Drug Discovery
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The incorporation of fluorine into sp³-rich scaffolds is a cornerstone strategy in modern medicinal chemistry. Among these, azetidine derivatives have emerged as premier bioisosteres for larger saturated heterocycles (e.g., piperidines and pyrrolidines). This technical guide provides an in-depth analysis of the building block N-(2,2,2-trifluoroethyl)azetidin-3-amine, detailing its physical properties, resolving critical nomenclature ambiguities, and establishing a robust, self-validating protocol for its integration into drug discovery pipelines.
Chemical Identity & Nomenclature Resolution
A persistent challenge when sourcing and utilizing this building block is the frequent conflation of regioisomers in commercial databases due to automated naming artifacts. The name "N-(2,2,2-trifluoroethyl)azetidin-3-amine" is often used interchangeably for two distinct molecules:
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1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3): The trifluoroethyl group is N-alkylated on the azetidine ring nitrogen[1]. This isomer is predominantly utilized in medicinal chemistry to modulate ring basicity and is the primary focus of this guide[2].
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N-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS 1332886-61-9): The trifluoroethyl group is attached to the exocyclic primary amine[3].
Both isomers share the molecular formula C₅H₉F₃N₂[4]. To ensure scientific accuracy and procurement integrity, researchers must verify the SMILES string (NC1CN(CC(F)(F)F)C1 for the ring-substituted isomer) rather than relying solely on the text-based nomenclature[2].
Physicochemical Properties
The quantitative data for the primary scaffold (CAS 1339236-05-3) is summarized below. These parameters dictate its handling, reactivity, and behavior in biological systems.
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₅H₉F₃N₂[4] | - |
| Molecular Weight | 154.14 g/mol [2] | Low molecular weight enables efficient Fragment-Based Drug Discovery (FBDD) and maintains high ligand efficiency. |
| CAS Registry Number | 1339236-05-3[1] | Ensures precise procurement of the ring-N substituted isomer. |
| Physical State | Colorless liquid[2] | Handled via volumetric transfer or neat weighing; requires tightly sealed storage to prevent degradation. |
| Purity Standard | ≥ 97%[2] | Critical for preventing side reactions in sensitive cross-coupling or amidation chemistries. |
| Density | ~1.25 g/cm³ | Higher than water due to the dense trifluoromethyl group; forms the lower layer in aqueous extractions if used neat. |
Mechanistic Rationale in Drug Design
Azetidines are highly valued for their ability to increase the fraction of sp³ carbons (Fsp³) in a drug candidate, which strongly correlates with improved clinical success rates. The addition of the 2,2,2-trifluoroethyl group to the azetidine nitrogen serves a dual mechanistic purpose:
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pKa Attenuation: The strongly electron-withdrawing trifluoromethyl group exerts a powerful inductive effect (-I) through the adjacent methylene spacer. This significantly lowers the pKa of the azetidine nitrogen. Attenuating basicity is a proven strategy to reduce binding to the hERG potassium channel (mitigating cardiotoxicity) and to increase the fraction of unionized drug at physiological pH, thereby enhancing membrane permeability.
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Metabolic Stability: The robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, protecting the adjacent positions from N-dealkylation.
Figure 1: Mechanistic rationale for trifluoroethylation of the azetidine scaffold in drug design.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The primary amine of 1-(2,2,2-trifluoroethyl)azetidin-3-amine acts as an excellent nucleophile for SNAr reactions with heteroaryl halides. The following step-by-step methodology is designed as a self-validating system to ensure high-fidelity coupling.
Step-by-Step Methodology
Step 1: Reagent Preparation Dissolve the heteroaryl electrophile (e.g., a 2-chloropyridine derivative) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is selected as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer complex transition state inherent to the SNAr mechanism.
Step 2: Base and Amine Addition Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA), followed by 1.1 equivalents of 1-(2,2,2-trifluoroethyl)azetidin-3-amine[2]. Causality: DIPEA is utilized over weaker inorganic bases to ensure complete deprotonation of any amine hydrochloride salts. Its steric bulk makes it a non-nucleophilic proton sink, preventing competitive side reactions with the electrophile.
Step 3: Thermal Activation Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–12 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the azetidine ring during the nucleophilic attack.
Step 4: In-Process Control (IPC) & Self-Validation Withdraw a 10 µL reaction aliquot and partition it between 100 µL Ethyl Acetate (EtOAc) and 100 µL H₂O. Analyze the organic layer via LC-MS. Self-Validating Logic: The reaction is internally validated only when the starting electrophile peak is fully consumed and replaced by the target[M+H]⁺ mass. If unreacted starting material remains, the system dictates increasing the temperature to 100 °C or transitioning to microwave irradiation before proceeding to workup.
Step 5: Workup and Purification Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl. Causality: The 5% LiCl wash is specifically implemented to efficiently partition the residual DMF into the aqueous phase, preventing solvent contamination during downstream flash column chromatography.
Figure 2: Self-validating SNAr experimental workflow for azetidine incorporation.
References
Sources
- 1. N-(2,2,2-Trifluoroethyl)azetidin-3-amine [benchchem.com]
- 2. 1-(2,2,2-Trifluoroethyl)azetidin-3-amine 97% | CAS: 1339236-05-3 | AChemBlock [achemblock.com]
- 3. N-(2,2,2-trifluoroethyl)azetidin-3-amine | 1332886-61-9 [m.chemicalbook.com]
- 4. 1-(2,2,2-trifluoroethyl)azetidin-3-amine | 1339236-05-3 [chemnet.com]



